REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:10]([cH:11][c:12]1[O:13][CH3:14])[CH2:9][N:8]([C:15]([O:16][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:21])[CH:7]([C:22](=[O:23])[OH:24])[CH2:6]2.[CH3:26][OH:27].[ClH:25]>>[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:10]([cH:11][c:12]1[O:13][CH3:14])[CH2:9][NH:8][CH:7]([C:22](=[O:23])[OH:24])[CH2:6]2.[ClH:25]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2c(cc1OC)CN(C(=O)OC(C)(C)C)C(C(=O)O)C2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Type
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product
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Smiles
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COc1cc2c(cc1OC)CC(C(=O)O)NC2
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Name
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Type
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product
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Smiles
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Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |